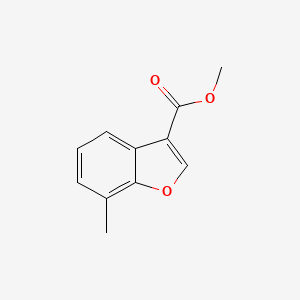

Methyl 7-methyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC17657382

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O3 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | methyl 7-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C11H10O3/c1-7-4-3-5-8-9(11(12)13-2)6-14-10(7)8/h3-6H,1-2H3 |

| Standard InChI Key | YHUNRLYZZFMXSP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CO2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 7-methyl-1-benzofuran-3-carboxylate features a benzofuran skeleton—a fused bicyclic system comprising a benzene ring and a furan heterocycle. The 7-position of the benzofuran core is substituted with a methyl group (-CH₃), while the 3-position hosts a methyl ester (-COOCH₃) moiety. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Crystallographic Insights

X-ray diffraction studies of structurally analogous compounds, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, reveal planar benzofuran systems with ester groups adopting orientations that maximize resonance stabilization . These findings suggest that the methyl ester at C3 in Methyl 7-methyl-1-benzofuran-3-carboxylate likely participates in similar stabilizing interactions, enhancing its stability in synthetic reactions .

Spectroscopic Characterization

1H-NMR spectra of related benzofuran esters exhibit characteristic signals for aromatic protons (δ 6.8–7.8 ppm), methyl groups attached to oxygen (δ 3.8–4.0 ppm for COOCH₃), and alkyl substituents (δ 2.5–2.7 ppm for C7-CH₃) . Infrared spectroscopy typically shows strong absorption bands for ester carbonyl groups (C=O stretch at ~1,720 cm⁻¹) and aromatic C=C vibrations (1,600–1,450 cm⁻¹) .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Cyclization

A landmark synthesis by Melkonyan et al. (2008) describes a two-step route to 2-unsubstituted benzofuran-3-carboxylates, including methyl 7-methyl-1-benzofuran-3-carboxylate . The procedure involves:

-

Aldol Condensation: Reacting 2-methylresorcinol with methyl acetoacetate to form a β-keto ester intermediate.

-

Copper-Catalyzed Cyclization: Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 110°C to induce intramolecular C–O bond formation, yielding the benzofuran core .

This method achieves yields of 75–92%, outperforming earlier approaches that relied on hazardous reagents or multistep sequences .

Optimization Parameters

-

Catalyst Loading: Reducing CuI to 5 mol% decreases yield by 15–20% .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to toluene or THF .

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 7-methyl-1-benzofuran-3-carboxylate serves as a precursor to antiarrhythmic agents (e.g., amiodarone analogs) and antifungal compounds . Its ester functionality allows facile hydrolysis to carboxylic acids, which are further derivatized into amides or hydrazides for drug discovery .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Benzofuran-based polymers exhibit charge carrier mobilities exceeding 0.1 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume